(2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine (2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine
Brand Name: Vulcanchem
CAS No.: 920798-65-8
VCID: VC16942622
InChI: InChI=1S/C18H20FNO/c19-17-8-4-7-16(13-17)18-14-20(11-12-21-18)10-9-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2/t18-/m1/s1
SMILES:
Molecular Formula: C18H20FNO
Molecular Weight: 285.4 g/mol

(2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine

CAS No.: 920798-65-8

Cat. No.: VC16942622

Molecular Formula: C18H20FNO

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

(2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine - 920798-65-8

Specification

CAS No. 920798-65-8
Molecular Formula C18H20FNO
Molecular Weight 285.4 g/mol
IUPAC Name (2S)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine
Standard InChI InChI=1S/C18H20FNO/c19-17-8-4-7-16(13-17)18-14-20(11-12-21-18)10-9-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2/t18-/m1/s1
Standard InChI Key FFGVJKDOAGNDOO-GOSISDBHSA-N
Isomeric SMILES C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)F
Canonical SMILES C1COC(CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (2S)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine is C₁₈H₂₀FNO, with a molecular weight of 285.4 g/mol. Its stereochemistry is defined by the (2S) configuration, critical for interactions with chiral biological targets. The IUPAC name specifies the substitution pattern: the morpholine ring bears a 3-fluorophenyl group at position 2 and a 2-phenylethyl chain at position 4.

Key Structural Features:

  • Morpholine Core: A six-membered ring containing one oxygen and one nitrogen atom, contributing to hydrogen-bonding capacity and aqueous solubility.

  • 3-Fluorophenyl Group: Introduces electronegativity and lipophilicity, potentially enhancing membrane permeability and target affinity .

  • 2-Phenylethyl Side Chain: A hydrophobic moiety that may facilitate interactions with aromatic residues in enzyme binding pockets.

Table 1: Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₈H₂₀FNO
Molecular Weight285.4 g/mol
logP (Predicted)~3.2 (moderate lipophilicity)
Hydrogen Bond Acceptors2 (O, N)
Hydrogen Bond Donors1 (N-H)
Topological Polar Surface Area22.5 Ų

The compound’s isomeric SMILES (C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)F) confirms the stereochemistry and substitution pattern. Its moderate logP value suggests balanced solubility and permeability, aligning with trends observed in bioactive morpholine derivatives .

Synthesis and Chemical Behavior

Synthesis of (2S)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine likely follows established protocols for asymmetric morpholine derivatives. While exact synthetic routes remain proprietary, analogous methods involve:

  • Ring Formation: Cyclization of β-amino alcohols with epoxides or halides to construct the morpholine core.

  • Stereoselective Substitution: Chiral resolution or asymmetric catalysis to install the 3-fluorophenyl group at position 2.

  • Side Chain Introduction: Alkylation or Grignard reactions to append the phenylethyl moiety .

A critical challenge lies in achieving enantiomeric purity, as biological activity often depends on absolute configuration. Techniques like chiral HPLC or enzymatic resolution may be employed, as seen in related morpholine syntheses .

Reactivity and Stability:

  • The tertiary amine in the morpholine ring confers basicity (predicted pKa ~7.5), enabling salt formation for improved solubility.

  • The fluorine atom on the phenyl ring resists metabolic oxidation, potentially enhancing in vivo stability compared to non-fluorinated analogues.

  • The phenylethyl side chain may undergo cytochrome P450-mediated oxidation, necessitating structural optimization for metabolic stability .

Parameter(2S)-2-(3-Fluorophenyl)-4-(2-Phenylethyl)morpholineMorpholino-Thiophene 1
logD (pH 7.4)2.82.0
Metabolic StabilityModerate (predicted)Mouse CL = 19 mL/min/g
CYP Inhibition RiskLow (fluorine reduces oxidation)CYP2D6 IC₅₀ = 5 μM
Solubility (pH 7.4)~0.1 mg/mL0.03 mg/mL

Research Challenges and Optimization Strategies

Current limitations in deploying this compound therapeutically include:

  • Solubility: Low aqueous solubility (predicted <0.1 mg/mL) may hinder oral bioavailability. Strategies from related studies include:

    • Prodrug Design: Introducing ionizable groups (e.g., phosphate esters) transiently.

    • Crystallization Control: Amorphous solid dispersions to enhance dissolution rates .

  • Metabolic Clearance: The phenylethyl chain is susceptible to oxidative metabolism. Blocking metabolically labile positions with deuterium or fluorine atoms could improve half-life .

Future Directions and Applications

Emerging applications for this compound span:

  • Antinfective Agents: Structural similarities to DHODH inhibitors warrant evaluation against drug-resistant bacteria and fungi.

  • Neurological Disorders: Modulation of serotonin or dopamine receptors due to aryl-alkyl substituents.

  • Oncology: Protein kinase inhibition via π-π stacking interactions with the fluorophenyl group.

Ongoing research should prioritize:

  • In Vitro Screening: Broad pharmacological profiling against enzyme libraries.

  • Stereochemical Studies: Comparing (2S) and (2R) enantiomers to isolate bioactive forms.

  • Formulation Development: Nanocrystal or liposomal delivery systems to overcome solubility limits .

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